molecular formula C18H14ClNO B1345072 2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline CAS No. 946772-53-8

2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline

Cat. No.: B1345072
CAS No.: 946772-53-8
M. Wt: 295.8 g/mol
InChI Key: LMJDJSGJVDJCEJ-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-2-yloxy)-3-chloroaniline is an organic compound that features a biphenyl moiety linked to a chloroaniline group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-2-yloxy)-3-chloroaniline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Another method involves the Grignard reaction, where an aryl magnesium bromide reacts with an aryl halide to form the biphenyl structure. This reaction requires anhydrous conditions and the use of ether as a solvent .

Industrial Production Methods

In an industrial setting, the production of 2-([1,1’-Biphenyl]-2-yloxy)-3-chloroaniline can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-2-yloxy)-3-chloroaniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated biphenyl compounds.

Scientific Research Applications

2-([1,1’-Biphenyl]-2-yloxy)-3-chloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-2-yloxy)-3-chloroaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The biphenyl moiety allows for strong π-π interactions with aromatic amino acids in proteins, while the chloroaniline group can form hydrogen bonds or electrostatic interactions with other molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler structure without the chloroaniline group.

    2-Chloroaniline: Lacks the biphenyl moiety.

    2-Phenoxyaniline: Similar ether linkage but without the chloro group.

Uniqueness

2-([1,1’-Biphenyl]-2-yloxy)-3-chloroaniline is unique due to the combination of the biphenyl and chloroaniline groups, which confer distinct chemical and physical properties.

Biological Activity

2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical properties, and effects on various cellular processes.

Structural Characteristics

The compound features a biphenyl ether moiety and a chloroaniline group, which contributes to its unique chemical properties and biological interactions. The structural formula can be represented as follows:

C13H10ClNO\text{C}_{13}\text{H}_{10}\text{ClN}\text{O}

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Similar compounds have been shown to disrupt DNA replication and affect protein function through hydrogen bonding and hydrophobic interactions.

Mode of Action

The compound is hypothesized to exert its effects by binding to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to alterations in cell signaling pathways, particularly those involved in apoptosis and cell proliferation.

Enzyme Interactions

Research indicates that compounds similar to this compound can interact with cytochrome P450 enzymes, which are critical for drug metabolism. This interaction may lead to the formation of reactive metabolites that could influence various metabolic pathways .

Cellular Effects

In vitro studies have demonstrated that this compound influences cellular processes such as:

  • Gene Expression : Modulates transcription factors leading to changes in gene expression.
  • Cell Signaling : Alters pathways related to cell growth and apoptosis.
  • Metabolic Activity : Affects overall cellular metabolism by interacting with key regulatory proteins .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural similarity to known antimicrobial agents implies potential efficacy against various pathogens .

Anticancer Potential

The compound has been evaluated for anticancer activity in several cancer cell lines. Results indicate that it may inhibit cell proliferation and induce apoptosis, particularly in models of breast and colon cancer .

Case Studies

Case Study 1: Anticancer Activity in Cell Lines
A study assessed the effects of this compound on the MCF-7 breast cancer cell line. The findings revealed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at higher concentrations.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed inhibition zones indicating effective antimicrobial activity.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Properties

IUPAC Name

3-chloro-2-(2-phenylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c19-15-10-6-11-16(20)18(15)21-17-12-5-4-9-14(17)13-7-2-1-3-8-13/h1-12H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJDJSGJVDJCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3=C(C=CC=C3Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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